Cas no 1289141-89-4 (B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid)

B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid is a boronic acid derivative featuring an isopropyl-substituted indole core, commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable boronic acid moiety facilitates efficient palladium-catalyzed aryl-aryl bond formation, making it valuable in pharmaceutical and materials science research. The isopropyl group enhances steric control, improving selectivity in coupling reactions. This compound exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions. Its high purity and consistent performance make it a reliable choice for synthesizing complex heterocyclic frameworks. Proper handling under inert conditions is recommended to maintain stability.
B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid structure
1289141-89-4 structure
商品名:B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid
CAS番号:1289141-89-4
MF:C11H14BNO2
メガワット:203.04536
CID:1104146
PubChem ID:53236079

B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid 化学的及び物理的性質

名前と識別子

    • B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid
    • [1-(propan-2-yl)-1H-indol-5-yl]boronic acid
    • (1-Isopropyl-1H-indol-5-yl)boronicacid
    • (1-isopropylindol-5-yl)boronic acid
    • EN300-7398583
    • CS-0176865
    • 1289141-89-4
    • (1-Isopropyl-1H-indol-5-yl)boronic acid
    • インチ: InChI=1S/C11H14BNO2/c1-8(2)13-6-5-9-7-10(12(14)15)3-4-11(9)13/h3-8,14-15H,1-2H3
    • InChIKey: OIUKBDCTMVCWSK-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC2=C(C=C1)N(C=C2)C(C)C)(O)O

計算された属性

  • せいみつぶんしりょう: 203.112
  • どういたいしつりょう: 203.112
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.4A^2

B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM563003-1g
(1-Isopropylindol-5-yl)boronic acid
1289141-89-4 95%+
1g
$544 2022-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1247535-1g
(1-Isopropylindol-5-yl)boronic acid
1289141-89-4 97%
1g
¥4949.00 2024-08-09

B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid 関連文献

B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acidに関する追加情報

Professional Introduction to B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic Acid (CAS No. 1289141-89-4)

B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid, with the chemical formula corresponding to its CAS number 1289141-89-4, is a sophisticated organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative features a substituted indole moiety, which imparts unique electronic and steric properties, making it a valuable building block for various synthetic applications.

The structure of B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid consists of a central boron atom double-bonded to an oxygen atom, with the boron also bonded to the indole ring system. The presence of the 1-methylethyl (isopropyl) group at the 1-position of the indole ring introduces steric hindrance, which can influence the reactivity and selectivity in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound's ability to participate in such transformations makes it particularly useful in the synthesis of complex organic molecules, including potential drug candidates.

In recent years, boronic acids have been extensively studied due to their role in various biological and chemical processes. The indole scaffold is a well-known pharmacophore, found in numerous bioactive natural products and pharmaceuticals. By combining these two structural motifs, B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid offers a promising platform for drug discovery and development. Its incorporation into heterocyclic frameworks can lead to novel compounds with enhanced binding affinity and improved pharmacokinetic properties.

One of the most notable applications of this compound is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of targeted therapeutics. The boronic acid functional group allows for facile modification through cross-coupling reactions, enabling chemists to tailor molecular structures with precision. This flexibility is particularly valuable when designing small molecules that interact with biological targets such as enzymes and receptors.

Recent research has highlighted the utility of B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid in developing novel materials with applications beyond pharmaceuticals. For instance, its incorporation into organic electronic devices has shown promise in improving charge transport properties. The steric bulk provided by the isopropyl group can influence molecular packing, thereby affecting the performance of materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

The synthesis of B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid typically involves multi-step organic transformations, starting from commercially available precursors. Key steps often include functional group interconversions, protection-deprotection strategies, and palladium-catalyzed cross-coupling reactions. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and minimizing side products.

Advances in synthetic methodologies have further enhanced the accessibility of this compound. For example, recent developments in flow chemistry have enabled more efficient and scalable production processes. These innovations not only improve laboratory-scale preparations but also hold potential for industrial applications, where reproducibility and cost-effectiveness are paramount.

The biological activity of derivatives derived from B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor for various enzymatic targets, including those implicated in inflammatory diseases and cancer. The indole moiety's ability to modulate protein-protein interactions makes it an attractive scaffold for developing small-molecule drugs that can disrupt pathological signaling pathways.

In conclusion, B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid (CAS No. 1289141-89-4) is a versatile compound with significant implications in both pharmaceutical chemistry and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain a cornerstone in innovative chemical research.

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